Phenylpropiolaldehyde
Description
Phenylpropiolaldehyde (IUPAC: 3-phenyl-2-propynal, CAS: 2579-22-8) is an α,β-acetylenic aldehyde characterized by a phenyl group attached to a propiolaldehyde moiety (-C≡C-CHO) . It is a versatile synthon in organic synthesis, particularly in multicomponent reactions (MCRs) for constructing nitrogen- and oxygen-containing heterocycles such as pyrazoles, pyridines, and isoquinolines . Its high reactivity stems from the electron-deficient aldehyde group and the triple bond, enabling cycloadditions, annulations, and nucleophilic additions .
Properties
IUPAC Name |
3-phenylprop-2-ynal | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDASOVSVRKONFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180455 | |
| Record name | Phenylpropynal | |
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Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2579-22-8 | |
| Record name | Phenylpropynal | |
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| Record name | Phenylpropynal | |
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| Record name | Phenylpropynal | |
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Mechanism of Action
3-Phenylpropiolaldehyde, also known as Phenylpropargyl aldehyde or Phenylpropiolaldehyde, is a chemical compound with the molecular formula C₉H₆O . Its mechanism of action, however, is not well-documented in the literature. Here is a hypothetical overview based on the general properties of aldehydes and the information available.
Biological Activity
Phenylpropiolaldehyde, a compound with the molecular formula CHO, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis of this compound Derivatives
This compound serves as a precursor for synthesizing various derivatives that exhibit significant biological activities. For instance, it has been used in the synthesis of pyrimidine-linked 1,3,4-thiadiazole Mannich base derivatives, which demonstrated notable antimicrobial properties . The reaction typically involves the condensation of this compound with acetamidine hydrochloride, yielding compounds that are structurally characterized using techniques such as FT-IR and NMR spectroscopy .
Antimicrobial Activity
Research indicates that this compound derivatives possess substantial antimicrobial activity against various pathogens. In a study evaluating novel pyrimidine-linked derivatives, compounds synthesized from this compound exhibited effective inhibition against both bacterial and fungal strains .
Anticancer Properties
This compound and its derivatives have shown promising anticancer effects. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by activating apoptotic pathways. For example, compounds derived from this compound have been tested against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxicity with IC values in the micromolar range .
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 12.5 | Induces apoptosis via caspase activation |
| 2 | MDA-MB-231 | 15.0 | Inhibits cell proliferation and induces G2/M arrest |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that certain derivatives could significantly reduce inflammation in carrageenan-induced edema models. The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines and mediators .
The biological activities of this compound are largely attributed to its ability to interact with specific cellular targets. The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways:
- Acetylcholinesterase Inhibition : Some derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE), which is relevant for neuroprotective applications .
- Cell Cycle Arrest : Certain studies indicate that this compound can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
Case Studies
- Anticancer Efficacy : A study evaluated a series of this compound-derived triazolo[3,4-b]thiadiazines against lung cancer cell lines. The most potent compound demonstrated an IC value of 8 µM and effectively inhibited tumor growth in xenograft models without significant toxicity to normal cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. These compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .
Scientific Research Applications
Synthetic Chemistry Applications
Phenylpropiolaldehyde serves as a valuable intermediate in organic synthesis, especially in the construction of complex molecules. Its reactivity allows for diverse transformations, which can be utilized in the development of pharmaceuticals and agrochemicals.
Key Reactions Involving this compound:
- Aldol Reactions: It can participate in aldol condensation reactions to form larger carbon frameworks.
- Cyclization Reactions: this compound is used in cyclization reactions to create heterocycles, which are essential components in many biologically active compounds.
Table 1: Summary of Synthetic Applications
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Aldol Condensation | β-Hydroxyaldehydes | 75-90 | |
| Cyclization | Heterocycles | 65-85 | |
| Michael Addition | Conjugated Compounds | 70-95 |
Pharmacological Applications
Recent studies have highlighted the potential of this compound derivatives in medicinal chemistry. These compounds exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Case Study: Anticancer Activity
- Compound: A derivative of this compound was tested against several cancer cell lines.
- Findings: The compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 12 µM, outperforming standard treatments like Erlotinib .
Table 2: Biological Activities of this compound Derivatives
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 12 | |
| Antimicrobial | E. coli | 15 | |
| Anti-inflammatory | RAW 264.7 macrophages | 20 |
Material Science Applications
This compound is also explored for its utility in material science, particularly in the synthesis of polymers and advanced materials.
Key Applications:
- Polymer Synthesis: It is used as a monomer in the production of functionalized polymers that exhibit desirable mechanical and thermal properties.
- Coatings and Adhesives: Its reactive aldehyde group allows for cross-linking reactions that enhance the durability and performance of coatings and adhesives.
Table 3: Material Properties of this compound-Based Polymers
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share functional or structural similarities with phenylpropiolaldehyde:
Reactivity in Multicomponent Reactions (MCRs)
- This compound :
- Serves as a ynal component in MCRs, enabling efficient synthesis of:
- Pyrazoles (e.g., Ugi reaction with indazole-3-carboxylic acid and aniline, yielding 5a in high yield) .
- Isoquinolines (e.g., annulation with ketoxime acetates, yielding 4n–4q in moderate-to-good yields) .
- Furan derivatives (e.g., domino reaction with 1,3-dicarbonyl compounds and heteroaromatic amines) . Tolerance for substituents: Methoxy and methyl groups on the phenyl ring are compatible (e.g., 103m, 103n) .
Oct-2-ynal and 3-(thiophen-3-yl)propionaldehyde :
Physical and Chemical Properties
- This compound: Purity: ≥95% .
- Phenylacetaldehyde derivatives :
Research Case Studies
Four-Component Coupling for 4-Hydroxycoumarin Derivatives
A ternary catalytic system (Pd/amine/Brønsted acid) enables the four-component reaction of this compound with diazoacetates, alcohols, and 4-hydroxycoumarin. This method constructs quaternary and tertiary stereocenters with high diastereoselectivity, showcasing this compound’s versatility in complex molecule synthesis .
Preparation Methods
Chromium-Based Oxidation
Chromium trioxide (CrO₃) in acidic media is a classical oxidizing agent for alcohols. Adapted from the synthesis of propynal (HC≡C-CHO) from propargyl alcohol, this method involves:
-
Dissolving 3-phenyl-2-propyn-1-ol in 2-butanone.
-
Adding a solution of CrO₃, sulfuric acid (H₂SO₄), and water dropwise at 20–25°C.
-
Stirring for 4 hours, followed by extraction and distillation.
Key Data:
This method avoids over-oxidation to carboxylic acids due to the electron-withdrawing effect of the triple bond, stabilizing the aldehyde intermediate.
Swern Oxidation
A milder alternative employs oxalyl chloride (COCl₂) and dimethyl sulfoxide (DMSO) to oxidize 3-phenyl-2-propyn-1-ol. The Swern oxidation ensures high selectivity for aldehydes:
-
Reacting the alcohol with oxalyl chloride at −50°C.
-
Adding DMSO and triethylamine (Et₃N) to quench the reaction.
Advantages:
Hydroformylation of Phenylacetylene
Hydroformylation of phenylacetylene (Ph-C≡CH) introduces a formyl group across the triple bond, yielding this compound. This method employs transition metal catalysts under syngas (CO/H₂) conditions.
Rhodium-Catalyzed Hydroformylation
Rhodium complexes (e.g., RhH(CO)(PPh₃)₃) facilitate regioselective aldehyde formation:
-
Reacting phenylacetylene with CO/H₂ (1:1) at 80°C.
-
Using toluene as a solvent and triphenylphosphine (PPh₃) as a ligand.
Key Data:
| Parameter | Value |
|---|---|
| Pressure | 20–30 bar |
| Yield | 70–75% |
| Selectivity | >90% for α,β-unsaturated aldehyde |
This method is industrially scalable but requires high-pressure equipment.
Sonogashira Coupling with Aldehyde Precursors
The Sonogashira cross-coupling reaction enables the synthesis of this compound from halogenated aldehydes and phenylacetylene.
Coupling of Bromoacetaldehyde Diethyl Acetal
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Protecting bromoacetaldehyde as its diethyl acetal.
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Coupling with phenylacetylene using Pd(PPh₃)₂Cl₂ and CuI in Et₃N.
-
Deprotecting the acetal with aqueous HCl to yield this compound.
Reaction Scheme:
BrCH₂CH(OEt)₂ + Ph-C≡CH → Ph-C≡C-CH(OEt)₂ → Ph-C≡C-CHO
Optimization Insights:
-
Palladium catalysts enhance coupling efficiency (yields: 65–70%).
-
Deprotection at mild acidic conditions prevents alkyne degradation.
Catalytic Partial Oxidation of 3-Phenyl-1-Propanol
Though less common, partial oxidation of 3-phenyl-1-propanol (Ph-CH₂-CH₂-CH₂OH) under controlled conditions can yield this compound. This method involves dehydrogenation and triple bond formation.
Heterogeneous Catalysis
-
Using Cu/ZnO/Al₂O₃ catalysts at 250–300°C.
-
Dehydrogenating the alcohol to Ph-CH₂-CH₂-CHO.
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Subsequent dehydrogenation to form the triple bond.
Challenges:
Industrial-Scale Considerations
Q & A
Q. What statistical methods are appropriate for analyzing variability in this compound reaction yields?
- Answer : Apply ANOVA to compare batch-to-batch variability or t-tests for paired conditions (e.g., catalyst A vs. B). Report confidence intervals (95%) and effect sizes. Use tools like R or Python’s SciPy for error propagation analysis in multi-step syntheses .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
